molecular formula C19H32O3 B14500603 Methyl (5-dodecylfuran-2-yl)acetate CAS No. 64137-38-8

Methyl (5-dodecylfuran-2-yl)acetate

Cat. No.: B14500603
CAS No.: 64137-38-8
M. Wt: 308.5 g/mol
InChI Key: WGDQLWJWGBCADO-UHFFFAOYSA-N
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Description

Methyl (5-dodecylfuran-2-yl)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, substituted with a dodecyl chain and a methyl acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5-dodecylfuran-2-yl)acetate typically involves the esterification of 5-dodecylfuran-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through reactive distillation. This process combines the reaction and separation steps in a single unit, making it cost-effective and efficient. The esterification reaction is catalyzed by a strong acidic ion exchange resin, such as Amberlyst-15, to enhance the rate of reaction .

Mechanism of Action

The mechanism of action of methyl (5-dodecylfuran-2-yl)acetate in biological systems involves its interaction with microbial cell membranes. The furan ring and dodecyl chain disrupt the lipid bilayer, leading to increased membrane permeability and cell death . The ester group may also undergo hydrolysis, releasing methanol and 5-dodecylfuran-2-carboxylic acid, which can further interact with cellular components.

Comparison with Similar Compounds

Properties

CAS No.

64137-38-8

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

methyl 2-(5-dodecylfuran-2-yl)acetate

InChI

InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-17-14-15-18(22-17)16-19(20)21-2/h14-15H,3-13,16H2,1-2H3

InChI Key

WGDQLWJWGBCADO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(O1)CC(=O)OC

Origin of Product

United States

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